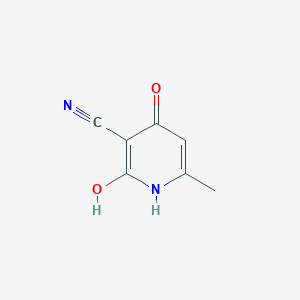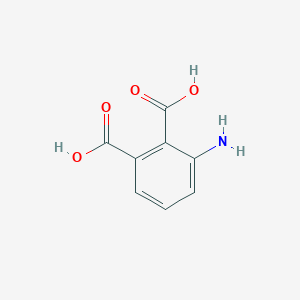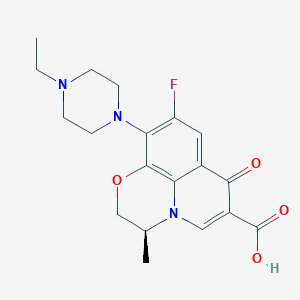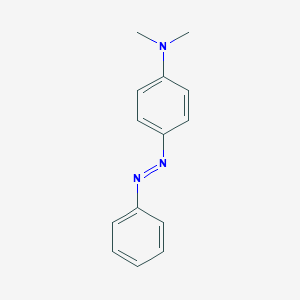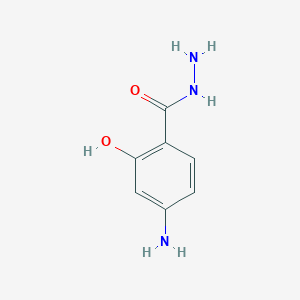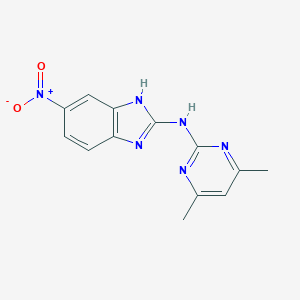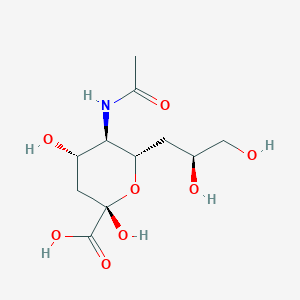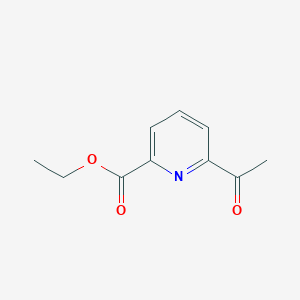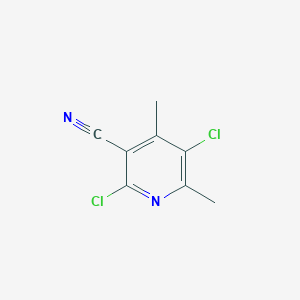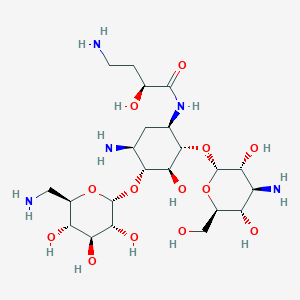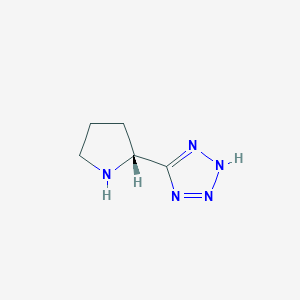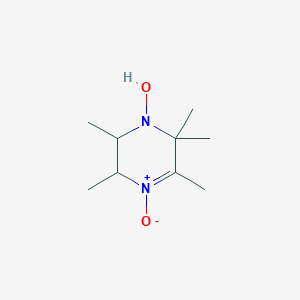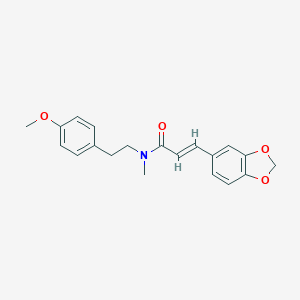![molecular formula C7H8BrNO B045889 2-Bromo-1-[4-pyridyl]ethanol CAS No. 118838-55-4](/img/structure/B45889.png)
2-Bromo-1-[4-pyridyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[4-pyridyl]ethanol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. This compound is also known as BPE and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[4-pyridyl]ethanol is not well understood. However, it is believed that it acts as a nucleophile and reacts with various functional groups such as aldehydes, ketones, and acids.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Bromo-1-[4-pyridyl]ethanol. However, it has been reported to exhibit antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-1-[4-pyridyl]ethanol in lab experiments is its ability to react with different functional groups. However, one of the limitations is that it is not readily available and requires a multi-step synthesis process.
Direcciones Futuras
There are several future directions for the use of 2-Bromo-1-[4-pyridyl]ethanol in scientific research. One of the potential areas of research is in the development of new organic compounds with unique properties. Additionally, further studies are needed to understand the mechanism of action and biochemical effects of this compound. Finally, there is a need to explore alternative synthesis methods that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-Bromo-1-[4-pyridyl]ethanol can be achieved through a multi-step process. The first step involves the reaction of 4-pyridylmagnesium bromide with ethylene oxide. This reaction produces 4-pyridylethanol, which is then brominated using N-bromosuccinimide to produce 2-Bromo-1-[4-pyridyl]ethanol.
Aplicaciones Científicas De Investigación
2-Bromo-1-[4-pyridyl]ethanol has been used in various scientific research applications. One of the most common applications is in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds due to its ability to react with different functional groups.
Propiedades
Número CAS |
118838-55-4 |
|---|---|
Nombre del producto |
2-Bromo-1-[4-pyridyl]ethanol |
Fórmula molecular |
C7H8BrNO |
Peso molecular |
202.05 g/mol |
Nombre IUPAC |
2-bromo-1-pyridin-4-ylethanol |
InChI |
InChI=1S/C7H8BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4,7,10H,5H2 |
Clave InChI |
SUGRCVXYPODIFP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(CBr)O |
SMILES canónico |
C1=CN=CC=C1C(CBr)O |
Sinónimos |
4-Pyridinemethanol,-alpha--(bromomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



